2-(1-hydroxyethyl)pyrimidin-4(3H)-one
Description
2-(1-Hydroxyethyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a hydroxylated ethyl substituent at the 2-position of the pyrimidin-4(3H)-one core.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H8N2O2/c1-4(9)6-7-3-2-5(10)8-6/h2-4,9H,1H3,(H,7,8,10) |
InChI Key |
PSUSZVMSXODUAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC(=O)N1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrimidinone derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrimidinone Derivatives
Key Observations :
- Heterogeneous catalysts achieve high yields (>90%) for dihydropyrimidinones .
- Deprotection steps (e.g., HCl in THF) for pyrido-pyrimidinones yield 69–89%, influenced by substituent bulk .
- The hydroxyethyl group in the target compound may require specialized protection-deprotection strategies, though direct data are unavailable.
Physicochemical and Pharmacological Properties
Solubility and Bioavailability:
- The hydroxyethyl group in 2-(1-hydroxyethyl)pyrimidin-4(3H)-one likely improves aqueous solubility compared to lipophilic analogs like 2-(methylthio)pyrimidin-4(3H)-one .
- Thieno- and pyrido-fused derivatives exhibit reduced solubility due to extended aromatic systems but show enhanced target affinity (e.g., kinase inhibition) .
Metabolic Stability:
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